Ethyl 4,6-O-benzylidene-b-D-galactopyranoside
Overview
Description
Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is a chemical compound with the molecular formula C15H20O6 and a molecular weight of 296.32 g/mol . It is a derivative of galactopyranoside, a type of sugar molecule, and is characterized by the presence of an ethyl group and a benzylidene acetal protecting group. This compound is primarily used in research settings, particularly in the fields of carbohydrate chemistry and drug development .
Mechanism of Action
Target of Action
Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is a compound used in proteomics research . .
Mode of Action
It is known that during the formation of benzylidene acetals, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .
Biochemical Pathways
Benzylidene acetals, to which this compound belongs, have found broad application in synthetic carbohydrate chemistry .
Pharmacokinetics
It is known that the compound should be stored at -20°c for long term storage .
Result of Action
It is known that the compound is used in proteomics research , suggesting it may have effects on protein structure or function.
Action Environment
It is known that the compound should be stored at -20°c for long term storage , suggesting that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside typically involves the protection of the hydroxyl groups in galactopyranoside. One common method is the formation of benzylidene acetals, which involves the reaction of galactopyranoside with benzaldehyde in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or dichloromethane .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-O-benzylidene-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene acetal group to a hydroxyl group.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4,6-O-benzylidene-b-D-galactopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in studies of carbohydrate-protein interactions and enzyme mechanisms.
Industry: It serves as an intermediate in the production of various bioactive molecules and pharmaceuticals.
Comparison with Similar Compounds
- Methyl 4,6-O-benzylidene-b-D-glucopyranoside
- Phenyl 4,6-O-benzylidene-b-D-galactopyranoside
- Ethyl 4,6-O-benzylidene-b-D-glucopyranoside
Comparison: Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is unique due to its specific ethyl group and galactopyranoside backbone, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers different selectivity and stability in synthetic and biological applications .
Biological Activity
Ethyl 4,6-O-benzylidene-β-D-galactopyranoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
Ethyl 4,6-O-benzylidene-β-D-galactopyranoside is synthesized through regioselective acylation methods that introduce the benzylidene moiety, enhancing its stability and reactivity in biological systems. The compound's structure includes a galactopyranoside unit with an ethyl group and benzylidene protection at the 4 and 6 positions, which plays a crucial role in its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of ethyl 4,6-O-benzylidene-β-D-galactopyranoside exhibit significant antimicrobial properties. For example:
- In vitro Studies : A range of modified derivatives demonstrated potent bactericidal activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting high efficacy .
- Mechanism of Action : The antimicrobial activity is believed to be linked to the disruption of bacterial cell membranes and interference with essential metabolic pathways. Molecular docking studies have suggested potential binding sites on bacterial proteins, indicating a targeted mechanism .
Anticancer Activity
The anticancer potential of ethyl 4,6-O-benzylidene-β-D-galactopyranoside has also been explored:
- Cell Line Studies : Research involving various cancer cell lines, such as Ehrlich’s ascites carcinoma (EAC) cells, revealed that this compound exhibits cytotoxic effects with an IC50 value of approximately 2961.06 µg/mL. These findings highlight its potential as an anticancer agent .
- Induction of Apoptosis : Mechanistic studies have shown that treatment with this compound can induce apoptosis in cancer cells. This is characterized by increased levels of cleaved caspase-3 and alterations in mitochondrial membrane potential, indicating involvement of both intrinsic and extrinsic apoptotic pathways .
Case Studies
Several case studies have documented the biological effects of ethyl 4,6-O-benzylidene-β-D-galactopyranoside:
- Antimicrobial Efficacy : A study reported the effectiveness of a synthesized derivative against multidrug-resistant strains of E. coli, demonstrating over 80% bactericidal activity at concentrations as low as 50 µg/mL.
- Cytotoxicity in Cancer Models : In vivo studies using murine models showed significant tumor reduction when treated with ethyl 4,6-O-benzylidene-β-D-galactopyranoside derivatives compared to control groups, emphasizing its therapeutic potential in cancer treatment .
Research Findings Summary Table
Properties
IUPAC Name |
(4aR,6R,7R,8R,8aR)-6-ethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-2-18-15-12(17)11(16)13-10(20-15)8-19-14(21-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCTXXNFSDZRJM-JDBBLOKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595396 | |
Record name | Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101833-22-1 | |
Record name | Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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